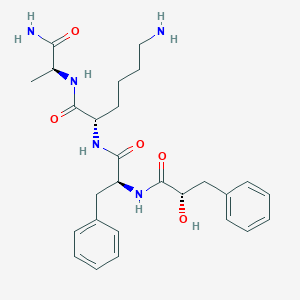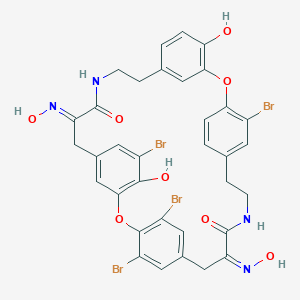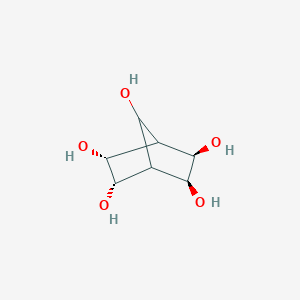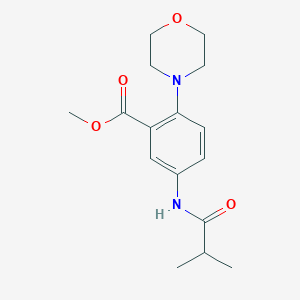![molecular formula C24H30N2O5 B236961 Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. This compound has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
作用機序
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues throughout the body. Activation of this receptor leads to a cascade of intracellular signaling events, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is highly selective for the adenosine A3 receptor, allowing for specific targeting of this receptor. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has a long half-life, allowing for sustained effects. However, one limitation of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One potential application is in the treatment of autoimmune disorders, such as multiple sclerosis. Additionally, Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential as a neuroprotective agent in conditions such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
合成法
The synthesis of Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate involves the condensation of 3-isobutoxybenzoyl chloride with 4-(4-morpholinyl)benzylamine, followed by esterification with ethyl alcohol. This method has been optimized to produce high yields of pure Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
科学的研究の応用
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been investigated for its potential use in the treatment of cardiovascular disease, asthma, and autoimmune disorders.
特性
製品名 |
Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
分子式 |
C24H30N2O5 |
分子量 |
426.5 g/mol |
IUPAC名 |
ethyl 3-[[3-(2-methylpropoxy)benzoyl]amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H30N2O5/c1-4-30-24(28)19-8-9-22(26-10-12-29-13-11-26)21(15-19)25-23(27)18-6-5-7-20(14-18)31-16-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,27) |
InChIキー |
UTEYCTYELCYPBU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)

